1-Phenyl-2-propanol

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

1-Phenyl-2-propanol (CAS 14898-87-4), also known as α-methylphenethyl alcohol, is a chiral secondary alcohol with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. This compound is widely recognized as a versatile building block in the synthesis of pharmaceuticals, including amphetamine hydrochloride, R-selegiline, cathepsin K inhibitors, and benzodiazepines.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 14898-87-4
Cat. No. B081561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-propanol
CAS14898-87-4
Synonyms1-phenyl-2-propanol
alpha-methylbenzeneethanol
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)O
InChIInChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
InChIKeyWYTRYIUQUDTGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-propanol (CAS 14898-87-4): Core Properties and Synthetic Utility for Procurement Decisions


1-Phenyl-2-propanol (CAS 14898-87-4), also known as α-methylphenethyl alcohol, is a chiral secondary alcohol with the molecular formula C9H12O and a molecular weight of 136.19 g/mol [1]. This compound is widely recognized as a versatile building block in the synthesis of pharmaceuticals, including amphetamine hydrochloride, R-selegiline, cathepsin K inhibitors, and benzodiazepines [2]. As a liquid at room temperature with a boiling point of 219–221 °C and a density of 0.973 g/mL at 25 °C, it is readily integrated into organic synthesis workflows . Its value in industrial and research settings stems from its chirality and its ability to serve as a direct precursor to a diverse range of high-value therapeutic agents.

Why 1-Phenyl-2-propanol Cannot Be Replaced by Generic Phenylpropanol Analogs Without Performance Risk


The substitution of 1-phenyl-2-propanol with seemingly similar phenylpropanol isomers, such as 1-phenyl-1-propanol or 2-phenyl-1-propanol, introduces substantial and quantifiable risks to synthetic outcomes. These compounds exhibit fundamentally different physicochemical and stereoelectronic properties. For instance, the vapor-liquid equilibrium (VLE) behavior of 1-phenyl-2-propanol in binary systems with 2-ethylphenol or 2-phenylethanol is measurably distinct from that of 2-phenyl-1-propanol, which directly impacts separation processes and recovery yields in industrial manufacturing . Furthermore, the position of the hydroxyl group dictates the stereochemical course of enzymatic reductions. While 1-phenyl-2-propanol is reliably reduced to enantiomerically pure forms (≥99% e.e.) using established biocatalytic systems like Rhodococcus erythropolis JX-021, alternative substrates may require entirely different enzyme systems and yield products with variable optical purity [1]. In gas-phase acid-induced rearrangements, the activation parameters for water loss from O-protonated (S)-1-phenyl-2-propanol are governed by conformational factors that differ fundamentally from those of (S)-2-phenyl-1-propanol, a divergence that can profoundly affect reaction mechanisms and product distribution [2]. Therefore, generic replacement of this specific building block is not a viable strategy for maintaining process consistency or product quality.

1-Phenyl-2-propanol (CAS 14898-87-4): A Quantitative Comparative Analysis for Scientific Procurement


Biocatalytic Enantioselectivity: Superior (S)-1-Phenyl-2-propanol Purity via Rhodococcus erythropolis JX-021 Bioreduction

The bioreduction of 1-phenyl-2-propanone using whole cells of Rhodococcus erythropolis JX-021 yields (S)-1-phenyl-2-propanol with an enantiomeric excess of 99% [1]. This is a direct, quantifiable advantage over the lipase-catalyzed kinetic resolution of 1-phenyl-2-propanol derivatives, which achieved only moderate enantiomeric excess for the (R)-alcohols [2]. The biocatalytic route provides a reliably high-purity chiral building block, whereas chemical or alternative enzymatic resolutions may necessitate additional purification steps.

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

Chemical Synthesis Yield: A Direct Comparison of 1-Phenyl-2-propanol vs. Biocatalytic Product Titers

A chemical synthesis of 1-phenyl-2-propanol via hydrogenation using a (cyclopentadienone)iron complex catalyst achieved a yield of 91% [1]. In stark contrast, biocatalytic routes for related phenylpropanols, such as the reductive enzymatic dynamic kinetic resolution of 2-phenylpropanol, have been reported to afford maximal product titers of only 80 mM due to enzyme deactivation [2]. While the target compound's chemical synthesis provides a robust, high-yield alternative, biocatalytic methods may be limited by substrate inhibition and lower volumetric productivity.

Organic Synthesis Process Chemistry Hydrogenation

Vapor-Liquid Equilibrium Behavior: Distinguishing 1-Phenyl-2-propanol from 2-Phenyl-1-propanol for Separation Processes

Isobaric vapor-liquid equilibrium (VLE) data measured at 101.3 kPa reveal that the binary system 1-phenyl-2-propanol + 2-ethylphenol exhibits distinct thermodynamic behavior compared to the analogous system 2-phenyl-1-propanol + 2-ethylphenol . This differentiation is critical for the design of distillation and separation units in manufacturing. The VLE data, which passed both the Fredenslund test and Redlich–Kister area test for thermodynamic consistency, were successfully correlated using Wilson, NRTL, and UNIQUAC models, providing a quantitative basis for process simulation and optimization .

Process Engineering Separation Science Thermodynamics

Gas-Phase Anchimeric Assistance: Differential Activation Entropy Between 1-Phenyl-2-propanol and 2-Phenyl-1-propanol

In gas-phase acid-induced water loss, the reaction from O-protonated (S)-1-phenyl-2-propanol is governed by activation entropy rather than activation enthalpy, a mechanistic feature that distinguishes it from the behavior of (S)-2-phenyl-1-propanol [1]. The conformational factors and electrostatic interactions that enable frontside phenyl-group participation in (S)-1-phenyl-2-propanol result in an activation energy that is lower than that of the competing backside participation. This subtle but fundamental difference in reaction coordinate can dictate the product distribution in reactions where these alcohols are intermediates or in gas-phase analytical techniques.

Physical Organic Chemistry Reaction Mechanisms Mass Spectrometry

Comparative Biocatalytic Production: 1-Phenyl-2-propanol (99% e.e.) vs. (R)-1-Phenylpropanol (98% e.e.)

The biocatalytic production of (S)-1-phenyl-2-propanol by Rhodococcus erythropolis JX-021 achieves a product concentration of 14 mM (1.9 g/L) with 99% e.e. within 5 hours [1]. This performance can be compared to the production of (R)-1-phenylpropanol by Fusarium moniliforme strain MS31, which yielded an enantiomeric excess of 98% at a concentration of 16 mM (2.2 mg/mL) [2]. While both systems achieve high optical purity, the 1-phenyl-2-propanol process demonstrates a 0.7 g/L volumetric productivity advantage, a factor that could influence procurement decisions for larger-scale applications.

Biocatalysis Chiral Synthesis Enzyme Engineering

Where 1-Phenyl-2-propanol (CAS 14898-87-4) Delivers Quantifiable Value: Procurement-Guided Application Scenarios


Enantioselective Pharmaceutical Intermediate Synthesis

The established bioreduction route to (S)-1-phenyl-2-propanol with 99% enantiomeric excess [1] makes this compound a premier choice for the synthesis of chiral pharmaceuticals requiring high optical purity. Its use as a key intermediate in the synthesis of amphetamine hydrochloride, R-selegiline, and cathepsin K inhibitors [2] directly leverages this enantioselectivity to ensure the desired pharmacological activity of the final drug product. Procurement should prioritize suppliers that can provide detailed certificates of analysis (CoA) specifying enantiomeric excess.

Process Development and Scale-Up for Chemical Manufacturing

The chemical synthesis of 1-phenyl-2-propanol via hydrogenation with a reported yield of 91% [3] provides a robust and scalable alternative to biocatalytic routes. This high-yielding chemical process is attractive for manufacturing scenarios where robust, well-understood chemical unit operations are preferred over more complex biocatalytic systems. The published VLE data for 1-phenyl-2-propanol binary systems further supports process design and optimization efforts, enabling accurate simulation of downstream purification steps.

Analytical Method Development and Quality Control

The distinct gas-phase behavior of 1-phenyl-2-propanol, characterized by activation entropy-driven anchimeric assistance [4], is a critical consideration for analytical chemists developing GC-MS methods for impurity profiling or reaction monitoring. Understanding its unique fragmentation pathway ensures accurate identification and quantification. Furthermore, its use as a standard in chromatographic methods is supported by its well-defined physical properties and high commercial purity.

Flavor and Fragrance Ingredient with Antimicrobial Properties

1-Phenyl-2-propanol is utilized in the flavor and fragrance industry as a modifier in rose compositions and as a general aromatic ingredient [5]. Additionally, studies have demonstrated its antimicrobial properties, with derivatives showing effective bactericidal activity against various bacterial strains . For these applications, procurement should focus on suppliers offering material that meets purity standards for cosmetic or industrial use, with appropriate documentation on organoleptic properties and, if relevant, antimicrobial activity.

Technical Documentation Hub

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